Methyl 2-amino-2-(3,4-dimethylphenyl)acetate hydrochloride Methyl 2-amino-2-(3,4-dimethylphenyl)acetate hydrochloride
Brand Name: Vulcanchem
CAS No.: 390815-46-0
VCID: VC2867064
InChI: InChI=1S/C11H15NO2.ClH/c1-7-4-5-9(6-8(7)2)10(12)11(13)14-3;/h4-6,10H,12H2,1-3H3;1H
SMILES: CC1=C(C=C(C=C1)C(C(=O)OC)N)C.Cl
Molecular Formula: C11H16ClNO2
Molecular Weight: 229.7 g/mol

Methyl 2-amino-2-(3,4-dimethylphenyl)acetate hydrochloride

CAS No.: 390815-46-0

Cat. No.: VC2867064

Molecular Formula: C11H16ClNO2

Molecular Weight: 229.7 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-amino-2-(3,4-dimethylphenyl)acetate hydrochloride - 390815-46-0

Specification

CAS No. 390815-46-0
Molecular Formula C11H16ClNO2
Molecular Weight 229.7 g/mol
IUPAC Name methyl 2-amino-2-(3,4-dimethylphenyl)acetate;hydrochloride
Standard InChI InChI=1S/C11H15NO2.ClH/c1-7-4-5-9(6-8(7)2)10(12)11(13)14-3;/h4-6,10H,12H2,1-3H3;1H
Standard InChI Key WBNSUMFGJAWUTG-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C(C(=O)OC)N)C.Cl
Canonical SMILES CC1=C(C=C(C=C1)C(C(=O)OC)N)C.Cl

Introduction

Chemical Properties and Structure

Methyl 2-amino-2-(3,4-dimethylphenyl)acetate hydrochloride possesses distinct chemical properties that influence its behavior in various chemical and biological systems. The compound is identified by CAS Number 390815-46-0 and has a well-defined molecular structure represented by the molecular formula C11H16ClNO2 .

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the following table:

PropertyValue
CAS Number390815-46-0
Molecular FormulaC11H16ClNO2
Molecular Weight229.7 g/mol
Minimum Purity (Commercial)95%
Transport ClassificationNot hazardous material
Storage RecommendationCool, dry place

The structure of Methyl 2-amino-2-(3,4-dimethylphenyl)acetate hydrochloride features a chiral center at the alpha-carbon, which bears both the amino group and the aromatic substituent. The 3,4-dimethylphenyl group contributes to the compound's lipophilicity and potential binding interactions with biological targets. The methyl ester functionality provides a reactive site for various transformations, while the amino group introduces possibilities for further functionalization through reactions typical of primary amines.

Structural Features and Reactivity

The presence of multiple functional groups in this compound contributes to its chemical versatility. The primary amino group can participate in nucleophilic reactions, while the ester group is susceptible to hydrolysis, transesterification, and aminolysis reactions. The aromatic ring with its methyl substituents influences the electronic properties of the molecule, potentially affecting its interactions with biological targets and its reactivity in chemical transformations.

The hydrochloride salt form enhances the compound's water solubility compared to the free base, which is an important consideration for biological applications and synthetic manipulations in aqueous systems.

Chemical Reactions and Applications

Methyl 2-amino-2-(3,4-dimethylphenyl)acetate hydrochloride can participate in various chemical reactions due to its functional groups, making it versatile for different applications in both research and potential industrial contexts.

Key Chemical Transformations

The compound can undergo several important transformations including:

  • Hydrolysis of the methyl ester to yield the corresponding carboxylic acid

  • Aminolysis of the ester to form amides

  • Derivatization of the amino group through reactions with electrophiles

  • Reduction of the ester to form alcohols

  • Peptide coupling reactions utilizing both the amino and (after hydrolysis) carboxylic acid functions

These transformations are crucial for modifying the compound for specific applications or for synthesizing derivatives with enhanced properties for particular uses.

Applications in Synthesis

In synthetic organic chemistry, Methyl 2-amino-2-(3,4-dimethylphenyl)acetate hydrochloride serves as a valuable building block for the construction of more complex molecules. The presence of both nucleophilic (amino) and electrophilic (ester) sites within the same molecule allows for diverse reactivity patterns that can be exploited in the synthesis of biologically active compounds.

The chiral center at the alpha-carbon position also makes this compound potentially useful in stereoselective synthesis, where controlling the configuration at this position can be critical for biological activity in the final products.

Research Findings and Future Directions

The research landscape for Methyl 2-amino-2-(3,4-dimethylphenyl)acetate hydrochloride appears to be at an early stage, with significant potential for further exploration and development.

Current Research Status

The compound's structural features suggest it could serve as a scaffold for developing compounds with diverse biological activities, potentially including enzyme inhibitors, receptor modulators, or other therapeutic agents.

Future Research Directions

Several promising directions for future research on this compound include:

  • Detailed structure-activity relationship studies to understand how modifications to the core structure affect biological activity

  • Targeted screening against specific biological targets to identify potential therapeutic applications

  • Development of more efficient synthetic routes, particularly stereoselective methods if the stereochemistry proves important for activity

  • Investigation of the compound's pharmacokinetic properties and potential for development into drug candidates

  • Exploration of alternative salt forms or formulations to optimize physical properties for specific applications

These research directions could significantly advance understanding of this compound's potential and lead to practical applications in pharmaceutical development.

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